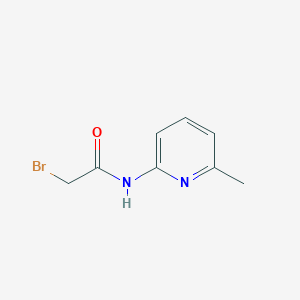

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide

Description

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the second carbon of the acetamide group, which is further connected to a 6-methyl-pyridin-2-yl moiety. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

2-bromo-N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6-3-2-4-7(10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPNOGQYWBUGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270963 | |

| Record name | 2-Bromo-N-(6-methyl-2-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349121-05-7 | |

| Record name | 2-Bromo-N-(6-methyl-2-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349121-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(6-methyl-2-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 6-Methylpyridin-2-ylamine with Bromoacetyl Chloride or Bromoacetic Anhydride

The most common and direct synthetic route to 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide involves the reaction of 6-methylpyridin-2-ylamine with bromoacetyl chloride or bromoacetic anhydride in the presence of a base. This method is straightforward and typically proceeds under mild conditions at room temperature or slightly elevated temperatures.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-Methylpyridin-2-ylamine (1 equiv) | Starting amine substrate |

| 2 | Bromoacetyl chloride or bromoacetic anhydride (1 equiv) | Acylating agent providing the bromoacetamide moiety |

| 3 | Base (e.g., triethylamine) | Neutralizes HCl formed during acylation, facilitating reaction |

| 4 | Solvent: Dry acetonitrile or dichloromethane | Provides an inert medium for the reaction |

| 5 | Temperature: Room temperature to mild heating (e.g., 25–40 °C) | Reaction time typically 2–4 hours |

| 6 | Work-up: Extraction, washing, drying, and purification | Isolation of the pure this compound by chromatography or recrystallization |

This method yields the target compound efficiently and is widely used in research settings for preparing brominated acetamide intermediates for further synthetic transformations.

General Procedure for Synthesis of N-Bromoacetamides via Bromoacetyl Bromide and Amines

A closely related approach involves the reaction of primary or secondary amines with bromoacetyl bromide in the presence of triethylamine in dry acetonitrile. This method has been reported for a series of 2-bromo-N-substituted acetamides, including derivatives of pyridin-2-ylamines.

| Parameter | Details |

|---|---|

| Starting amine | 6-Methylpyridin-2-ylamine or related pyridinyl amines |

| Acylating agent | Bromoacetyl bromide |

| Base | Triethylamine (1.1–1.5 equiv) |

| Solvent | Dry acetonitrile |

| Temperature | Room temperature |

| Reaction time | Approximately 3 hours |

| Product isolation | Standard aqueous work-up followed by purification |

This method is advantageous for its mild conditions and generally good yields of the α-bromoacetamide intermediates, which can be further used in nucleophilic substitution or cyclization reactions.

Bromination of N-(6-methylpyridin-2-yl)acetamide

An alternative approach involves the bromination of the corresponding N-(6-methylpyridin-2-yl)acetamide using N-bromosuccinimide (NBS) in acetonitrile at mild temperatures. This method allows selective bromination at the alpha position of the acetamide.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | N-(6-methylpyridin-2-yl)acetamide | Precursor amide without bromine |

| 2 | N-Bromosuccinimide (1.1–1.2 equiv) | Brominating agent |

| 3 | Solvent: Acetonitrile | Reaction medium |

| 4 | Temperature: 25–30 °C | Mild heating for controlled bromination |

| 5 | Reaction time: 4–6 hours | Sufficient for complete bromination |

| 6 | Work-up: Extraction and purification | Isolation of this compound |

This method offers a route from the non-brominated amide and is useful when the precursor amide is readily accessible.

Metal-Free Chemodivergent Synthesis from α-Bromoketones and 2-Aminopyridines

A more recent and innovative approach involves the reaction of α-bromoketones with 2-aminopyridines under metal-free conditions, using iodine and tert-butyl hydroperoxide (TBHP) as promoters. This method can yield N-(pyridin-2-yl)acetamides through C–C bond cleavage and amide formation.

| Reaction Conditions | Details |

|---|---|

| Starting materials | α-Bromoketone and 6-methyl-2-aminopyridine |

| Catalysts/promoters | Iodine (I2) and tert-butyl hydroperoxide (TBHP) |

| Solvent | Toluene |

| Temperature | Approximately 100 °C |

| Reaction time | Around 2 hours |

| Mechanism | Radical process involving C–C bond cleavage and amide formation |

| Advantages | Metal-free, mild, and selective synthesis |

This method is valuable for its environmentally friendly conditions and selectivity, providing an alternative to traditional acylation routes.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 6-Methylpyridin-2-ylamine | Bromoacetyl chloride, base, solvent | Direct, high yield, simple setup | Requires handling acyl chlorides |

| 2 | 6-Methylpyridin-2-ylamine | Bromoacetyl bromide, triethylamine | Mild conditions, good yields | Requires dry solvents |

| 3 | N-(6-methylpyridin-2-yl)acetamide | N-Bromosuccinimide, acetonitrile | Selective bromination | Precursor amide needed |

| 4 | α-Bromoketone + 6-methyl-2-aminopyridine | Iodine, TBHP, toluene, heat | Metal-free, green chemistry | Requires α-bromoketone precursor |

Research Findings and Notes

The acylation methods (1 and 2) are well-established and commonly used for synthesizing α-bromoacetamides from amines and bromoacetyl derivatives. These methods provide good yields and are adaptable to scale-up.

Bromination of amides using NBS (method 3) is a controlled approach to introduce bromine at the alpha position post-amide formation, useful when the non-brominated amide is more accessible or preferred as a starting point.

The metal-free chemodivergent synthesis (method 4) represents a novel approach, utilizing radical chemistry and mild oxidants to achieve amide formation from α-bromoketones and aminopyridines. This method aligns with green chemistry principles and offers selectivity advantages.

Reaction yields and conditions can vary depending on substituents on the pyridine ring and the precise reaction parameters. Optimization may be required for specific derivatives.

Purification typically involves standard organic work-up procedures followed by chromatographic techniques to isolate the pure compound.

This comprehensive overview of preparation methods for this compound highlights multiple synthetic routes, each with distinct advantages and considerations, enabling researchers to select the optimal method based on available starting materials, desired scale, and environmental factors.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The acetamide group can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used. The reactions are usually performed in aqueous or organic solvents under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

Substitution Reactions: The major products include substituted pyridines, thiopyridines, and alkoxypyridines.

Oxidation Reactions: The major products are N-oxides and other oxidized derivatives.

Reduction Reactions: The major products are amines and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Thrombolytic Properties

Research indicates that compounds similar to 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide exhibit significant anti-thrombolytic activity. A study demonstrated that derivatives with specific halogen substitutions showed varying degrees of efficacy in inhibiting clot formation. For instance, certain derivatives displayed up to 31.61% activity against thrombus formation, suggesting that this compound could be explored for developing new anticoagulant therapies .

2. Biofilm Inhibition

The compound has also been investigated for its ability to inhibit biofilm formation, which is critical in managing bacterial infections. Studies have shown that certain derivatives can inhibit biofilm development by over 90%, indicating a strong potential for use in antimicrobial applications . This property is particularly relevant in the context of treating chronic infections where biofilms pose significant challenges.

3. Allosteric Modulation

Compounds with similar structures have been identified as potential allosteric modulators in various biological pathways. This suggests that this compound may influence receptor activity or enzyme function, making it a candidate for further pharmacological studies aimed at modulating specific biological responses.

Synthetic Applications

1. Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its bromine atom allows for various substitution reactions, facilitating the introduction of diverse functional groups into target molecules. The compound can be synthesized through bromination of N-(6-methyl-pyridin-2-yl)acetamide under controlled conditions, typically using bromine or other brominating agents.

2. Synthesis of Novel Derivatives

The compound's unique structure enables the synthesis of novel derivatives through palladium-catalyzed cross-coupling reactions and other methodologies like Suzuki coupling . These derivatives can possess enhanced biological activities or improved pharmacokinetic properties compared to their parent compounds.

Case Study 1: Synthesis and Evaluation of Pyridine Derivatives

A study highlighted the synthesis of a series of pyridine-based derivatives via Suzuki cross-coupling reactions involving this compound as a precursor. The resulting compounds were evaluated for their anti-thrombolytic and biofilm inhibition activities, with some showing promising results in both areas .

Case Study 2: Imaging Applications

Another research effort focused on developing radiolabeled derivatives of pyridine compounds for positron emission tomography (PET) imaging targeting NMDA receptors associated with neurodegenerative diseases. The synthesis involved using this compound as an intermediate, demonstrating its potential utility in neuroimaging applications .

Mechanism of Action

The mechanism of action of 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity. The acetamide group can form hydrogen bonds with target molecules, further stabilizing the interaction. The pyridine ring can engage in π-π stacking interactions, enhancing the compound’s overall binding properties.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-N-(pyridin-3-yl)benzamide

- N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

- 3-Bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide

- N-(4-Bromo-3-methylphenyl)benzamide

- N-(3-Bromo-2-methylphenyl)benzamide

Uniqueness

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide is unique due to the presence of the 6-methyl-pyridin-2-yl moiety, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and binding interactions, making it a valuable compound in various research applications.

Biological Activity

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves bromination of N-(6-methyl-pyridin-2-yl)-acetamide. This reaction can be performed using bromine or other brominating agents in organic solvents like dichloromethane or chloroform, with strict control of temperature to enhance yield and minimize side reactions. Continuous flow reactors are often used in industrial settings for better control over reaction parameters, which improves both yield and purity.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against bacterial strains like Bacillus subtilis and Escherichia coli .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| Compound A | 4.69 | Bacillus subtilis |

| Compound B | 5.64 | Staphylococcus aureus |

| Compound C | 8.33 | Escherichia coli |

2. Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, related compounds have demonstrated moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating potential for further development as anticancer agents .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

Case Studies

Case Study 1: Antithrombotic Activity

A study focused on the antithrombotic activity of pyridine derivatives found that certain compounds exhibited significant inhibition of clot formation in human blood assays. The most active compound in this series showed an inhibition rate of 31.61%, suggesting that structural features such as halogen substitutions play a crucial role in enhancing this activity .

Case Study 2: Biofilm Inhibition

Another area of investigation is the biofilm formation inhibition potential of these compounds. Certain derivatives have demonstrated up to 90% inhibition against biofilm formation in bacterial cultures, indicating their potential use in treating biofilm-associated infections .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.